molecular formula CH4HgO B074031 Hydroxymethylmercury CAS No. 1184-57-2

Hydroxymethylmercury

Cat. No. B074031
CAS RN: 1184-57-2
M. Wt: 232.63 g/mol
InChI Key: KRZWEBVPFGCYMY-UHFFFAOYSA-M
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Description

Synthesis Analysis

The synthesis of hydroxymethylmercury and related compounds involves complex chemical reactions. For instance, the enzymatic polymerization of 2,5-bis(hydroxymethyl)furan with various diacid ethyl esters has been achieved using Candida antarctica Lipase B, resulting in novel biobased furan polyesters (Jiang et al., 2014). Additionally, hydroxymethylation of alkyl halides using paraformaldehyde in the presence of tetrabutylammonium cyanoborohydride as a radical mediator illustrates a new protocol for hydroxymethylation reactions (Kawamoto et al., 2012).

Molecular Structure Analysis

The molecular structure of hydroxymethylmercury derivatives has been explored, showing that phenylmercury derivatives of 3-hydroxymethylene- and 3-aminomethylene-substituted 1-methyloxindoles, 1-indanones, and 1,3-indanediones can be synthesized, revealing preferred tautomeric structures of these compounds (Bren' et al., 1979).

Chemical Reactions and Properties

In the realm of chemical reactions, the gas-phase sugar formation using hydroxymethylene as the reactive formaldehyde isomer showcases the role of hydroxymethylene in the formation of sugars, such as glycolaldehyde, through carbonyl–ene-type transformations (Eckhardt et al., 2018).

Physical Properties Analysis

The physical properties of hydroxymethylmercury compounds, such as those derived from 2,5-bis(hydroxymethyl)furan-based polyesters, depend significantly on the methylene units in the dicarboxylic segments, affecting the material's characteristics (Jiang et al., 2014).

Chemical Properties Analysis

The chemical properties of hydroxymethylmercury and its derivatives are influenced by their structure and synthesis methods. The radical addition of alkyl halides to formaldehyde, for instance, showcases the hydroxymethyl group's reactivity and its potential for forming alkoxy radicals, which play a significant role in further chemical transformations (Kawamoto et al., 2012).

Scientific Research Applications

  • Pharmaceutical Enhancements : Hydroxymethylation can significantly enhance the pharmacodynamic and pharmacokinetic properties of drugs. Introduction of the hydroxymethyl group into drugs can lead to changes in their physical-chemical properties, resulting in improved biological activity. This process has been shown to increase water solubility of poorly soluble drugs and enhance drug interaction with active sites. A compound synthesized through hydroxymethylation has been used successfully for the treatment of neglected diseases (Santos et al., 2022).

  • Epigenetics : In human cells, DNA methylation and hydroxymethylation are critical epigenetic modifications implicated in normal cellular processes and major human diseases. The study of these modifications, including methods for their analysis, is an expanding research area, crucial for understanding gene expression changes not related to DNA sequence changes (Kristensen et al., 2013).

  • Microwave-Assisted Synthesis : Hydroxymethylfurfural, produced from hydroxymethylmercury, is being researched for its synthesis and productivity under microwave-assisted technology. This approach is part of sustainable development efforts and the bioeconomy, highlighting the molecule's potential industrial applications (Delbecq & Len, 2018).

  • Biomass Conversion : The conversion of biomass to hydroxymethylfurfural, a value-added chemical, is a subject of significant research. Studies focus on optimizing catalytic systems for maximizing production, exploring interactions among co-catalysts and solvents to enhance the conversion process (Yu & Tsang, 2017).

  • Biomedical Applications : Hydroxymethylmercury compounds like hydroxyapatite are being used in biomedical applications. These compounds are studied for drug delivery, cell growth, bone regeneration, biosensors, and antibacterial testing, often combined with materials like graphene to enhance performance (Wei et al., 2019).

  • Photoredox Catalysis : The hydroxymethylation of heteroarenes using visible light photoredox catalysis is an area of research with significant implications in drug development. This method is applicable to many classes of heteroarenes and can accommodate various functional groups found in drug-like molecules (Huff et al., 2016).

Safety And Hazards

Hydroxymethylmercury may be toxic by ingestion, inhalation, or skin absorption. It may cause irritation to the eyes, skin, and mucous membranes. When heated to decomposition, it emits toxic fumes of mercury . Exposure to mercury may cause various health effects including irritation to the eyes, skin, and stomach; cough, chest pain, or difficulty breathing, insomnia, irritability, indecision, headache, weakness or exhaustion, and weight loss .

Future Directions

The concern of mercury pollution and the impact that it poses on the marine environment were studied heavily since the case of the poison from Minamata bay in the 1960s . The present study provides an insight into the cycle of mercury and methylmercury in the marine environment and the bioindicators that reflect the exposure levels . The future directions of research on mercury and its compounds like Hydroxymethylmercury could focus on the impact of global climate warming and ocean biogeochemistry alterations .

properties

IUPAC Name

methylmercury(1+);hydroxide
Source PubChem
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InChI

InChI=1S/CH3.Hg.H2O/h1H3;;1H2/q;+1;/p-1
Source PubChem
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InChI Key

KRZWEBVPFGCYMY-UHFFFAOYSA-M
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C[Hg+].[OH-]
Source PubChem
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Molecular Formula

CH3HgOH, CH4HgO
Record name METHYL MERCURY HYDROXIDE
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DSSTOX Substance ID

DTXSID3025621
Record name Methyl mercury hydroxide
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Molecular Weight

232.63 g/mol
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Physical Description

Greenish-white powder or flakes with an unpleasant odor. (NTP, 1992)
Record name METHYL MERCURY HYDROXIDE
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Solubility

1 to 10 mg/mL at 70 °F (NTP, 1992)
Record name METHYL MERCURY HYDROXIDE
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Product Name

Hydroxymethylmercury

CAS RN

1184-57-2
Record name METHYL MERCURY HYDROXIDE
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Record name Methylmercury hydroxide
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Record name Methylmercury hydroxide
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Record name Methyl mercury hydroxide
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Record name METHYLMERCURIC HYDROXIDE
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Melting Point

279 °F (NTP, 1992)
Record name METHYL MERCURY HYDROXIDE
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Citations

For This Compound
17
Citations
AAF de Vries, ED Chrinside… - Nucleic acids …, 1990 - academic.oup.com
… the presence of 40 mM hydroxymethylmercury (total reaction volume 5 /xl). The samples were incubated at room temperature for 10 min and hydroxymethylmercury was reduced by the …
Number of citations: 163 academic.oup.com
O Hagenbüchle, R Bovey, RA Young - Cell, 1980 - cell.com
We have determined the nucleotide sequence of two different mouse cr-amylase mRNAs, one found in the pancreas and the other in the salivary gland. The 1577 and 1659 nucleotide …
Number of citations: 282 www.cell.com
CAR Hernández, MRV Pérez, IR Soto, FDB Martínez… - Chemosphere, 2023 - Elsevier
Mercury is an industrial pollutant of global concern. Currently entomofauna is disappearing and chemical pollution is one cause, however, it is unknown whether mercury is an …
Number of citations: 2 www.sciencedirect.com
AY Prosekov, OG Altshuler, MG Kurbanova - Food Processing: Techniques & …, 2021 - fptt.ru
… In low salinity water, methylmercury ion HgCH3 + and hydroxymethylmercury СН3НgОН are the most popular compounds of mercury. In natural water pools, humic and fulvic acids are …
Number of citations: 2 www.fptt.ru
AY Prosekov, OG Altshuler, MG Kurbanova - 2021 - scholar.archive.org
… In low salinity water, methylmercury ion HgCH3 + and hydroxymethylmercury СН3НgОН are the most popular compounds of mercury. In natural water pools, humic and fulvic acids are …
Number of citations: 0 scholar.archive.org
JY Picard, R Benarous, D Guerrier… - Proceedings of the …, 1986 - National Acad Sciences
… RNA blots (18) were prepared on GeneScreen Plus from various preparations of RNA with 10 mM hydroxymethylmercury as denaturing agent (19). The blots were incubated with double…
Number of citations: 165 www.pnas.org
T Grange, J Roux, M Fromontracine, R Pictet - Experimental cell research, 1989 - Elsevier
… denaturing 1.2% agarose gel: formaldehyde and hydroxymethylmercury [7]. In our hands, the resolution was better for gpt mRNA in hydroxymethylmercury gel. Depending on the type of …
Number of citations: 17 www.sciencedirect.com
JF Eleouet, D Rasschaert, P Lambert, L Levy, P Vende… - Virology, 1995 - Elsevier
… 755 (5'-TTCGAGTTGGTGTCCGAAG-3") (0,5 pmol) together with TGEV-purified genomic RNA (10 pug) were denatured in a total volume of 15 pul of water/hydroxymethylmercury (2/1,v/v…
Number of citations: 152 www.sciencedirect.com
PA Yu - Техника и технология пищевых производств, 2021 - cyberleninka.ru
… In low salinity water, methylmercury ion HgCH3+ and hydroxymethylmercury CH3HgOH are the most popular compounds of mercury. In natural water pools, humic and fulvic acids are …
Number of citations: 0 cyberleninka.ru
RM Sklar, AH Beggs, AA Lev, L Specht, F Shapiro… - Neurology, 1990 - AAN Enterprises
We examined normal and dystrophic human myotubes in cell culture for expression of dystrophin, the protein product of the Duchenne muscular dystrophy locus. Dystrophin levels in …
Number of citations: 12 n.neurology.org

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